2-Chloro-5-fluoro-6-methylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
2-chloro-5-fluoro-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H6ClFN2O/c1-3-5(9)2-4(7(10)12)6(8)11-3/h2H,1H3,(H2,10,12) |
InChI Key |
VRZGJYILMDTLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C(=O)N)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Chloro 5 Fluoro 6 Methylnicotinamide
Nucleophilic and Electrophilic Substitution Reactions
The pyridine (B92270) ring in 2-Chloro-5-fluoro-6-methylnicotinamide is electron-deficient, which, combined with the presence of a good leaving group (chloride) at the 2-position, renders this position highly susceptible to nucleophilic aromatic substitution (SNAr). dcu.ie Various nucleophiles can displace the chloride to introduce new functionalities. For instance, reactions with amines or thiols would yield the corresponding 2-amino or 2-thioether derivatives. The rate and success of these substitutions are influenced by the electron-withdrawing or -donating nature of the other substituents on the ring. The fluorine atom at the 5-position further enhances the electrophilicity of the ring, facilitating nucleophilic attack.
Conversely, electrophilic aromatic substitution on the pyridine ring of this compound is generally disfavored due to its electron-deficient nature. Any such reactions would likely require harsh conditions and would be directed by the existing substituents. The precise regiochemical outcome of electrophilic attack would be complex to predict without experimental data.
Oxidation and Reduction Chemistry
The pyridine ring of this compound can undergo oxidation, typically at the nitrogen atom, to form the corresponding N-oxide. This transformation alters the electronic properties of the ring, potentially influencing its reactivity in subsequent reactions.
Regarding reduction, the chloro group at the 2-position can be selectively removed through catalytic hydrogenation. This is a common strategy in the synthesis of related compounds where the chloro group serves as a directing group or an activating group for other transformations before its removal. For example, in a related system, selective dechlorination at the 6-position of a 2,6-dichloro-5-fluoronicotinate was achieved using catalysts like Raney nickel or palladium on carbon. This suggests that selective reduction of the chloro group in this compound is a feasible transformation.
Coupling Reactions and Functionalization
The chloro substituent at the 2-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the 2-position. researchgate.netlibretexts.orgresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond by coupling this compound with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgnih.gov This provides a direct route to 2-amino-substituted nicotinamide (B372718) derivatives.
These coupling reactions offer a versatile platform for the functionalization of the 2-position of the pyridine ring, leading to a diverse library of compounds with potentially interesting biological or material properties.
Synthesis of Structural Analogs and Derivatives
The structural framework of this compound allows for extensive derivatization at multiple sites, leading to a wide range of structural analogs.
Modifications of the Nicotinamide Moiety
The amide group of the nicotinamide moiety can be readily modified. Hydrolysis of the amide under acidic or basic conditions would yield the corresponding carboxylic acid, 2-chloro-5-fluoro-6-methylnicotinic acid. This acid can then be coupled with various amines to generate a library of N-substituted amides. Furthermore, the amide can be dehydrated to the corresponding nitrile, 2-chloro-5-fluoro-6-methylnicotinonitrile. These transformations are illustrated in the synthesis of related nicotinamide derivatives where the amide is manipulated to introduce diverse functionalities. chemicalbook.commdpi.com
| Starting Material | Reagent/Condition | Product |
| This compound | Acid or Base (Hydrolysis) | 2-Chloro-5-fluoro-6-methylnicotinic acid |
| 2-Chloro-5-fluoro-6-methylnicotinic acid | Amine, Coupling agent | N-substituted-2-chloro-5-fluoro-6-methylnicotinamide |
| This compound | Dehydrating agent | 2-Chloro-5-fluoro-6-methylnicotinonitrile |
Variations in Halogen and Methyl Substituents
The halogen and methyl substituents on the pyridine ring can be varied to explore structure-activity relationships. For instance, analogs with different halogens (e.g., bromine, iodine) at the 2-position could be synthesized, which may exhibit different reactivity in coupling reactions. The fluorine at the 5-position could potentially be replaced with other groups through nucleophilic aromatic substitution, although this would likely require activation. The methyl group at the 6-position could be modified, for example, through oxidation to a hydroxymethyl or carboxylic acid group, or it could be replaced with other alkyl groups during the synthesis of the pyridine ring. The synthesis of various halogenated and methylated pyridine derivatives has been reported, providing a basis for the preparation of such analogs. researchgate.netnih.gov
| Position | Original Substituent | Potential Variation | Synthetic Approach |
| 2 | Chloro | Bromo, Iodo | Halogen exchange reaction or de novo synthesis |
| 5 | Fluoro | Other halogens, Alkoxy | Nucleophilic aromatic substitution (if activated) |
| 6 | Methyl | Ethyl, Propyl, etc. | De novo synthesis with different alkyl precursors |
| 6 | Methyl | Hydroxymethyl, Carboxyl | Oxidation of the methyl group |
Heterocyclic Ring System Transformations
The substituted pyridine ring of this compound can serve as a precursor for the synthesis of fused bicyclic heterocyclic systems. For example, reaction with a bifunctional nucleophile could lead to the formation of a second ring fused to the pyridine core. The synthesis of various fused pyridine derivatives, such as imidazo[1,2-a]pyridines, from 2-aminopyridine (B139424) precursors is a well-established strategy. nih.gov Similarly, derivatization of the nicotinamide followed by intramolecular cyclization could lead to novel heterocyclic scaffolds. The synthesis of polyfluoroalkylated bicyclic and tricyclic heterocyclic compounds from related starting materials has been demonstrated. rsc.org
| Reactant with this compound derivative | Resulting Fused Ring System (Example) |
| Ethyl 2-chloroacetoacetate (after conversion to 2-amino derivative) | Imidazo[1,2-a]pyridine |
| 2-aminobenzothiazole (after conversion to 2-amino derivative) | Pyrimido[2,1-b]benzothiazole |
Advanced Structural Characterization Techniques for 2 Chloro 5 Fluoro 6 Methylnicotinamide and Its Congeners
Spectroscopic Analysis in Chemical Research (e.g., NMR, IR, UV-Vis, EPR)
Spectroscopic methods are fundamental tools for probing the chemical structure and environment of molecules like 2-Chloro-5-fluoro-6-methylnicotinamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of a related compound, 2-chloro-6-methylaniline (B140736), chemical shifts are reported in parts per million (ppm) relative to a standard. researchgate.net For this compound, one would expect distinct signals for the methyl protons, the aromatic proton, and the amide protons, with their chemical shifts and coupling patterns providing information about their electronic environment and proximity to other atoms. Similarly, ¹³C NMR spectroscopy would reveal the chemical environment of each carbon atom in the molecule. researchgate.net The gauge-invariant atomic orbital (GIAO) method is often used to calculate theoretical NMR chemical shifts to compare with experimental data. nih.gov
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of a compound like 2-chloro-6-methylaniline shows characteristic absorption bands for different vibrational modes. researchgate.net For this compound, key vibrational bands would be expected for the C=O (carbonyl) stretch of the amide, N-H stretching vibrations, C-Cl, C-F, and aromatic C-H and C=C bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis absorption spectrum of 2-chloro-6-methylaniline, for instance, is examined in the 200–800 nm range to identify these electronic transitions. researchgate.net For this compound, the spectrum would be influenced by the chromophoric pyridine (B92270) ring and the amide group.
The following table outlines the expected spectroscopic data for this compound based on the analysis of similar compounds.
| Spectroscopic Technique | Expected Observations for this compound |
| ¹H NMR | Signals for methyl protons (~2.5 ppm), aromatic proton (doublet, ~8.0-8.5 ppm), and two distinct amide protons (broad singlets, ~7.5-8.0 ppm). |
| ¹³C NMR | Resonances for the methyl carbon, aromatic carbons (showing C-F and C-Cl coupling), and the carbonyl carbon of the amide group. |
| IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (~3400-3200 cm⁻¹), C=O stretching (~1680 cm⁻¹), and C-Cl/C-F vibrations in the fingerprint region. |
| UV-Vis (nm) | Absorption maxima corresponding to π→π* and n→π* electronic transitions of the substituted pyridine ring system. |
X-ray Crystallography for Solid-State Structure Elucidation
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be calculated, revealing the positions of the atoms. This allows for the complete elucidation of the molecular structure in the solid state. nih.gov High-resolution X-ray studies are crucial for understanding protein-inhibitor interactions and the mechanisms of inhibition for biologically active molecules. nih.gov
A typical output from an X-ray crystallography experiment includes the crystal system, space group, and unit cell dimensions, as summarized in the table below for the analogous cocrystal.
| Crystallographic Parameter | Value for Nicotinamide (B372718):2-chloro-5-nitrobenzoic acid Cocrystal nih.gov |
| Chemical Formula | C₇H₄ClNO₄·C₆H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.4897 (1) |
| b (Å) | 26.3607 (5) |
| c (Å) | 7.0623 (1) |
| β (°) | 96.356 (1) |
| Volume (ų) | 1385.77 (4) |
| Z | 4 |
Supramolecular Assembly and Crystal Engineering
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.org For molecules like this compound, the arrangement of molecules in the crystal lattice is directed by a variety of non-covalent interactions.
Hydrogen Bonding Interactions
Hydrogen bonds are among the most important interactions in determining the supramolecular architecture of crystals containing functional groups like amides. mdpi.com In nicotinamide and its derivatives, the amide group provides both a hydrogen bond donor (N-H) and an acceptor (C=O), while the pyridine ring nitrogen is also a potent hydrogen bond acceptor. nih.gov
In the cocrystal of nicotinamide and 2-chloro-5-nitrobenzoic acid, the molecules are linked by O—H⋯N, N—H⋯O, and C—H⋯O hydrogen bonds. nih.gov Nicotinamide itself often forms dimeric structures through N—H⋯O hydrogen bonds. nih.gov Similar hydrogen bonding patterns, such as the formation of R₂²(8) ring motifs, are common in related structures and would be expected to play a significant role in the crystal packing of this compound. nih.gov The presence of an intramolecular hydrogen bond can also influence the conformation of the molecule, as seen in some N6-substituted 2-chloroadenosines. nih.gov
Non-Covalent Interactions in Crystal Packing
Beyond classical hydrogen bonds, other weaker interactions are crucial for stabilizing the crystal structure. These include:
Halogen Bonding: The chlorine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms.
Hirshfeld surface analysis is a computational tool used to visualize and quantify these various intermolecular contacts within a crystal. researchgate.net
Formation of Co-crystals and Coordination Chains
Co-crystals are crystalline structures containing two or more different molecular components held together by non-covalent interactions. Nicotinamide is a well-known co-crystal former due to its robust hydrogen bonding capabilities. nih.gov By combining this compound with other molecules (co-formers) that have complementary hydrogen bonding sites, it is possible to form new crystalline materials with potentially different physical properties. The design of these multicomponent crystals is a central theme in crystal engineering, allowing for the fine-tuning of solid-state structures. mdpi.com The formation of infinite networks through self-assembly is a key strategy in the supramolecular synthesis of solids. rsc.org
Computational and Theoretical Investigations of 2 Chloro 5 Fluoro 6 Methylnicotinamide
Quantum Chemical Calculations and Electronic Structure Analysis
There are currently no published studies detailing quantum chemical calculations or electronic structure analyses specifically for 2-Chloro-5-fluoro-6-methylnicotinamide.
Such investigations would typically employ methods like Density Functional Theory (DFT) to calculate the molecule's geometric and electronic properties. acs.orgcore.ac.ukresearchgate.netnih.gov Key parameters that would be determined include:
Optimized molecular geometry: Bond lengths, bond angles, and dihedral angles.
Electronic properties: Distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies.
Spectroscopic properties: Predictions of vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts.
These calculations would provide fundamental insights into the molecule's stability, reactivity, and spectroscopic signatures.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulation studies for this compound have not been reported in the available literature.
Molecular dynamics simulations could be used to explore the conformational landscape of the molecule and its behavior in different environments, such as in aqueous solution or interacting with a biological target. researchgate.net These simulations would track the movements of atoms over time, providing information on:
Conformational flexibility and preferred spatial arrangements.
Interaction with solvent molecules.
Stability of potential complexes with proteins or other macromolecules.
Structure-Property Relationship Studies
While structure-activity relationship (SAR) studies have been conducted on various classes of nicotinamide (B372718) derivatives for different biological targets, a specific structure-property relationship study for this compound is not available. nih.govmdpi.comresearchgate.net
A theoretical structure-property relationship study would involve systematically modifying the structure of this compound (e.g., by altering substituent groups) and calculating how these changes affect its physicochemical or biological properties. This could involve quantitative structure-activity relationship (QSAR) models to correlate molecular descriptors with observed activities.
Molecular Docking and Binding Mode Predictions
There are no specific molecular docking or binding mode prediction studies for this compound reported in the scientific literature.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor. mdpi.comresearchgate.neturan.ua For this compound, this would involve:
Identifying a relevant biological target.
Using computational algorithms to fit the compound into the target's binding site.
Analyzing the potential binding modes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions.
Such studies are crucial in rational drug design for predicting the binding affinity and mechanism of action of a compound.
Applications of 2 Chloro 5 Fluoro 6 Methylnicotinamide As a Chemical Building Block
Role in Organic Synthesis of Complex Molecules
In the synthesis of complex organic molecules, halogenated aromatic compounds are pivotal starting materials or intermediates. The presence of a chlorine atom at the 2-position of the pyridine (B92270) ring in 2-Chloro-5-fluoro-6-methylnicotinamide makes it susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups, thereby enabling the construction of diverse and intricate molecular frameworks.
| Property | Value | Source |
| CAS Number | 959617-65-3 | BLD Pharm bldpharm.com |
| Molecular Formula | C₇H₆ClFN₂O | - |
| Molecular Weight | 188.59 g/mol | - |
Utility in Heterocyclic Chemistry
The synthesis of fused heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are often found in biologically active natural products and synthetic drugs. airo.co.in 2-Chloronicotinamides and their derivatives are well-established precursors for the synthesis of a variety of fused heterocyclic systems. researchgate.netresearchgate.net The reactive chlorine atom can participate in intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic frameworks.
| Related Compound | Application in Heterocyclic Synthesis |
| 2-Chloronicotinonitrile | Synthesis of fused bicyclic and polynuclear heterocycles with potential antitumor activity. researchgate.net |
| 2-Chloro-6-methylnicotinamide | Utilized as an intermediate in the synthesis of more complex molecules. chemicalbook.com |
Development of Chemical Probes and Research Tools
Chemical probes are essential tools in chemical biology for the investigation of biological processes. The development of selective and potent probes often relies on the synthesis of molecules with specific functionalities that allow for interaction with biological targets and subsequent detection. Halogenated heterocycles are frequently incorporated into the design of chemical probes due to the unique properties conferred by the halogen atoms, such as their ability to form halogen bonds, which can enhance binding affinity and selectivity. nih.gov
The structure of this compound provides a scaffold that could be elaborated into chemical probes. The reactive chloro group offers a handle for the attachment of reporter groups, such as fluorophores or affinity tags, through nucleophilic substitution. The nicotinamide (B372718) core itself is a well-known pharmacophore present in many biologically active molecules, suggesting that derivatives of this compound could be designed to target specific enzymes or receptors. While there is no direct evidence of this compound being used for this purpose, its chemical characteristics make it a plausible starting point for the rational design and synthesis of novel chemical probes for biological research.
Mechanistic and Structure Activity Relationship Sar Studies in Biological Systems Non Clinical Focus
Enzyme Inhibition and Modulator Activity
No specific data on the enzyme inhibition or modulator activity of 2-Chloro-5-fluoro-6-methylnicotinamide, including IC50 or Ki values, was found in the performed literature search.
Molecular Interactions with Biological Targets (e.g., kinases, receptors)
There is no available information detailing the molecular interactions, such as binding modes or specific amino acid residue interactions, between this compound and biological targets like kinases or receptors.
Antagonism of Metabolic Pathways
Research describing the effects of this compound on specific metabolic pathways could not be located.
Computational Approaches to Biological Interaction Prediction (e.g., QSAR, Pharmacophore Models)
No published Quantitative Structure-Activity Relationship (QSAR) studies or pharmacophore models specifically involving this compound were identified.
Q & A
Basic: What analytical techniques are recommended for characterizing 2-Chloro-5-fluoro-6-methylnicotinamide in synthetic chemistry?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure, particularly the positions of chloro, fluoro, and methyl substituents. For example, -NMR can resolve fluorine environments, while -NMR identifies methyl protons.
- High-Performance Liquid Chromatography (HPLC) : To assess purity (≥95% as reported for analogous compounds) and detect impurities .
- Mass Spectrometry (MS) : For molecular weight verification (CHClFNO; theoretical MW ~190.56 g/mol) and fragmentation pattern analysis .
Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations can model:
- Electrophilicity : Assess the electron-deficient pyridine ring due to electron-withdrawing substituents (Cl, F), influencing attack by nucleophiles like amines or alkoxides.
- Substituent Effects : Methyl groups may sterically hinder reactivity at the 6-position, while fluorine’s inductive effect modulates electron density at adjacent sites .
- Transition State Analysis : Identify energy barriers for SNAr (nucleophilic aromatic substitution) pathways, aiding in catalyst selection .
Basic: What safety protocols are critical when handling halogenated nicotinamide derivatives like this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols (particle size <10 µm) .
- Storage : Keep in sealed containers under inert atmosphere (N or Ar) at 2–8°C to prevent hydrolysis or decomposition .
Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?
Answer:
- Variable Optimization : Screen reaction parameters (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) may improve yields by stabilizing intermediates .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated or oxidized derivatives) and adjust conditions accordingly.
- Reproducibility Checks : Validate protocols across multiple labs to account for equipment variability .
Basic: How to design a scalable synthesis protocol for this compound while minimizing by-products?
Answer:
- Stepwise Functionalization : Start with methyl 6-chloronicotinate (CAS 443-83-4) as a precursor, followed by fluorination and amidation to reduce competing reactions .
- Catalyst Selection : Use Pd/Cu systems for selective C–F bond formation, minimizing overhalogenation.
- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .
Advanced: What role do substituent positions (Cl, F, CH3_33) play in the biological activity of nicotinamide analogs like this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
